molecular formula C6H9N3O B2732195 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde CAS No. 1379254-16-6

1-Propyl-1H-1,2,4-triazole-5-carbaldehyde

Cat. No.: B2732195
CAS No.: 1379254-16-6
M. Wt: 139.158
InChI Key: JAZSELZAGUGQPR-UHFFFAOYSA-N
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Description

1-Propyl-1H-1,2,4-triazole-5-carbaldehyde is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a triazole ring substituted with a propyl group and an aldehyde functional group at the 5-position.

Scientific Research Applications

1-Propyl-1H-1,2,4-triazole-5-carbaldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a building block for drug design.

    Industry: Utilized in the production of agrochemicals and materials science applications

Safety and Hazards

The safety data sheet for 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to use personal protective equipment when handling this compound .

Future Directions

The future directions for research on 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in various fields. For instance, 1,2,4-triazole derivatives have been synthesized as interesting ligands in coordination chemistry . They also have potential applications in medicinal chemistry due to their ability to form hydrogen bonds with different targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 1-propyl-1H-1,2,4-triazole with a suitable aldehyde precursor under controlled conditions. The reaction typically requires the use of a solvent such as 1,4-dioxane and may involve the use of catalysts to enhance the reaction rate .

Industrial Production Methods: Industrial production of this compound often involves scalable synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and yield, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The aldehyde group can also participate in reactions with nucleophiles, further contributing to its biological activity .

Comparison with Similar Compounds

1-Propyl-1H-1,2,4-triazole-5-carbaldehyde can be compared with other similar compounds, such as:

    1-Propyl-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but different position of the aldehyde group.

    1-Propyl-1H-1,2,4-triazole-3-carbaldehyde: Similar structure but different position of the aldehyde group.

    1-Propyl-1H-1,2,4-triazole-5-carboxylic acid: Oxidized form of the compound

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-propyl-1,2,4-triazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-3-9-6(4-10)7-5-8-9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZSELZAGUGQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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